N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, a nitrophenyl group, and a furan carboxamide moiety
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of the Furan Ring: The furan ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the benzothiazole, chlorophenyl, and nitrophenyl groups with the furan carboxamide moiety under suitable conditions.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amino groups.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and nonlinear optical materials.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in the inflammatory response. By inhibiting COX, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(1,3-benzothiazol-2-yl)-3-chlorobenzamide: This compound shares a similar benzothiazole core but differs in the substitution pattern on the phenyl ring.
2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(3-nitrophenyl)acrylonitrile: This compound features a similar benzothiazole and nitrophenyl group but has a different functional group at the furan ring position.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H14ClN3O4S |
---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H14ClN3O4S/c25-18-9-8-15(13-17(18)24-27-19-6-1-2-7-22(19)33-24)26-23(29)21-11-10-20(32-21)14-4-3-5-16(12-14)28(30)31/h1-13H,(H,26,29) |
InChI Key |
HLOQADYYUSYLLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.